Potassium (3-chloro-2-methylpropyl)trifluoroborate
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Overview
Description
Potassium (3-chloro-2-methylpropyl)trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloro-2-methylpropyl)trifluoroboranuide typically involves the reaction of 3-chloro-2-methylpropylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of potassium (3-chloro-2-methylpropyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-2-methylpropyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used in oxidation reactions.
Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted boronic acids, esters, and coupled organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Potassium (3-chloro-2-methylpropyl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of potassium (3-chloro-2-methylpropyl)trifluoroboranuide involves its role as a nucleophilic reagent in various chemical reactions. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate then reacts with an electrophile to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Potassium (3,3-difluoro-2-methylpropyl)trifluoroboranuide: Similar in structure but with difluoro substitution, offering different reactivity and stability.
Potassium phenyltrifluoroborate: Another organoboron compound used in similar cross-coupling reactions.
Potassium vinyltrifluoroborate: Used in the synthesis of vinyl compounds through cross-coupling reactions.
Uniqueness
Potassium (3-chloro-2-methylpropyl)trifluoroboranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity is required .
Properties
Molecular Formula |
C4H8BClF3K |
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Molecular Weight |
198.46 g/mol |
IUPAC Name |
potassium;(3-chloro-2-methylpropyl)-trifluoroboranuide |
InChI |
InChI=1S/C4H8BClF3.K/c1-4(3-6)2-5(7,8)9;/h4H,2-3H2,1H3;/q-1;+1 |
InChI Key |
ZYFILHYCGMZXIL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC(C)CCl)(F)(F)F.[K+] |
Origin of Product |
United States |
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